Zavegepant
Overview
Description
Zavegepant is a third-generation, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist. It is being developed by Pfizer, under a license from Bristol-Myers Squibb, for the prevention and treatment of chronic and episodic migraine. In March 2023, this compound nasal spray (ZAVZPRET™) received its first approval in the USA for the acute treatment of migraine with or without aura in adults .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zavegepant is synthesized through a series of chemical reactions involving multiple steps. The synthetic route typically involves the formation of the core structure followed by the introduction of various functional groups. The process includes the use of reagents such as piperidine, indazole, and quinoline derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures. The production process is designed to be efficient, cost-effective, and compliant with regulatory standards. The final product is formulated into a nasal spray for administration .
Chemical Reactions Analysis
Types of Reactions: Zavegepant undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions include intermediates that are further processed to obtain the final this compound molecule. These intermediates are characterized and purified to ensure they meet the required specifications .
Scientific Research Applications
Zavegepant has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study CGRP receptor antagonism and its effects on migraine pathways.
Biology: Investigated for its role in modulating neuropeptide activity and its potential therapeutic effects on other neurological disorders.
Medicine: Primarily used for the acute treatment of migraine with or without aura. .
Industry: Utilized in the development of new therapeutic agents targeting CGRP receptors.
Mechanism of Action
Zavegepant exerts its effects by antagonizing the CGRP receptor, which is involved in the pathophysiology of migraine. CGRP is a potent vasodilator released from sensory nerves and plays a crucial role in pain pathways. By blocking the CGRP receptor, this compound prevents the activation of these pathways, thereby reducing migraine symptoms. The molecular targets include the CGRP receptor and associated signaling pathways in the trigeminovascular system .
Comparison with Similar Compounds
- Rimegepant
- Ubrogepant
- Atogepant
Comparison: Zavegepant is unique among these compounds due to its intranasal administration route, which allows for rapid absorption and onset of action. It is also highly soluble and has a favorable pharmacokinetic profile, making it suitable for acute migraine treatment. Compared to other CGRP receptor antagonists, this compound offers a novel approach to migraine management with its distinct formulation and delivery method .
Properties
IUPAC Name |
N-[(2R)-3-(7-methyl-1H-indazol-5-yl)-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-1-oxopropan-2-yl]-4-(2-oxo-1H-quinolin-3-yl)piperidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H46N8O3/c1-24-19-25(20-28-23-37-40-33(24)28)21-32(35(46)43-17-15-42(16-18-43)29-9-11-41(2)12-10-29)39-36(47)44-13-7-26(8-14-44)30-22-27-5-3-4-6-31(27)38-34(30)45/h3-6,19-20,22-23,26,29,32H,7-18,21H2,1-2H3,(H,37,40)(H,38,45)(H,39,47)/t32-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVAPHYEOZSKJZ-JGCGQSQUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NN=C2)CC(C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46N8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337918-83-8 | |
Record name | Zavegepant [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1337918838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zavegepant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15688 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ZAVEGEPANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODU3ZAZ94J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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